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Compound of Interest

Compound Name:
4-(4-tert-Butylphenyl)-1H-pyrazol-

3-amine

Cat. No.: B1597833 Get Quote

An In-Depth Technical Guide to 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine: Synthesis,

Properties, and Applications

Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a

privileged scaffold due to its prevalence in a wide array of therapeutic agents.[1][2] These five-

membered heterocyclic compounds, featuring two adjacent nitrogen atoms, possess versatile

chemical properties that allow for extensive functionalization, enabling precise modulation of

their biological activity.[3][4] This guide provides a comprehensive technical overview of a

specific derivative, 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine. We delve into its core

molecular structure, physicochemical properties, and detailed synthetic strategies, with a

particular focus on the mechanistic rationale behind these methods. Furthermore, we explore

its potential applications in drug discovery, grounded in the established biological significance

of the aminopyrazole motif, particularly in the domain of kinase inhibition.[5] This document is

intended for researchers, medicinal chemists, and drug development professionals seeking to

leverage this promising scaffold in their research endeavors.
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4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine (CAS Number: 1015845-73-4) is characterized by

a central 1H-pyrazole ring.[6] The key substitutions that define its chemical behavior are an

amino group (-NH₂) at the C3 position and a 4-tert-butylphenyl group at the C4 position. The

amino group can serve as a critical hydrogen bond donor, a common feature in ligand-receptor

interactions, while the bulky, lipophilic tert-butylphenyl moiety can occupy hydrophobic pockets

within biological targets, potentially enhancing binding affinity and selectivity.

The structural and chemical properties are summarized below:

Property Value Source(s)

CAS Number 1015845-73-4 [6]

Molecular Formula C₁₃H₁₇N₃ [6]

Molecular Weight 215.30 g/mol -

IUPAC Name
4-(4-tert-butylphenyl)-1H-

pyrazol-3-amine
[6]

SMILES
CC(C)

(C)c1ccc(cc1)c2cn(nc2N)
-

Topological Polar Surface Area

(TPSA)
52.09 Å² -

Predicted logP 2.8 - 3.5 -

Hydrogen Bond Donors
2 (one from -NH₂ and one from

ring -NH)
-

Hydrogen Bond Acceptors 2 (both ring nitrogens) -

Synthetic Strategies and Mechanistic Insights
The synthesis of 4-aryl-3-aminopyrazoles can be approached through several strategic

disconnections. The most prevalent and versatile methods involve either forming the pyrazole

ring from acyclic precursors or functionalizing a pre-existing pyrazole core via cross-coupling

reactions.
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Strategy A: Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling
This approach is arguably the most efficient for installing the 4-aryl moiety onto a pyrazole ring.

The Suzuki-Miyaura reaction is renowned for its high functional group tolerance, broad

substrate scope, and generally high yields.[7][8] The strategy involves coupling a 4-

halopyrazole with an arylboronic acid or ester.

Causality: The choice of a Suzuki coupling is driven by its reliability and the commercial

availability of the necessary building blocks: a protected 4-bromo-1H-pyrazol-3-amine and (4-

tert-butylphenyl)boronic acid. The palladium catalyst, typically in its Pd(0) oxidation state,

facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to

form the crucial C-C bond.[9]

Reaction Conditions

4-Bromo-3-amino-1H-pyrazole
(Boc-protected)

Pd(PPh₃)₄ Catalyst

4-tert-Butylphenyl-
boronic Acid

Protected Intermediate

Na₂CO₃ or K₂CO₃ Base

DME/H₂O or Dioxane/H₂O

Heat (e.g., 90-110 °C)
Inert Atmosphere (Ar or N₂)

Deprotection
(e.g., TFA or HCl)

4-(4-tert-Butylphenyl)-
1H-pyrazol-3-amine
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Figure 1: Suzuki-Miyaura Synthesis Workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

Reactant Preparation: To an oven-dried Schlenk flask, add tert-butyl (4-bromo-1H-pyrazol-3-

yl)carbamate (1.0 eq), (4-tert-butylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.5

eq).[9]

Rationale: The amine is protected (e.g., with a Boc group) to prevent side reactions and

improve solubility. An excess of the boronic acid is used to drive the reaction to

completion. The base is crucial for the transmetalation step of the catalytic cycle.

Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three

times. Under a positive pressure of inert gas, add the palladium catalyst, such as

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[9]

Rationale: The Pd(0) catalyst is oxygen-sensitive. An inert atmosphere is essential to

prevent its oxidation and deactivation.

Solvent Addition & Reflux: Add a degassed solvent mixture, such as 1,4-dioxane and water

(4:1 ratio). Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours,

monitoring progress by TLC or LC-MS.[9]

Rationale: The solvent system is chosen to dissolve both the organic and inorganic

reagents. Heat is required to overcome the activation energy of the reaction steps.

Work-up & Purification: After cooling to room temperature, dilute the mixture with ethyl

acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column

chromatography on silica gel.

Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g.,

dichloromethane) and add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in

dioxane. Stir at room temperature until deprotection is complete (monitored by TLC).
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Final Isolation: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution)

and extract the product with an organic solvent. Dry and concentrate the organic layers to

yield the final product, 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine.

Strategy B: Condensation of a β-Ketonitrile with
Hydrazine
This is a classical and fundamental approach to constructing the 3-aminopyrazole core.[10][11]

The synthesis begins with a β-ketonitrile, which undergoes cyclocondensation with hydrazine.

Causality: This method builds the heterocyclic ring from the ground up. The key is the synthesis

of the appropriate precursor, 3-(4-tert-butylphenyl)-3-oxopropanenitrile. This precursor contains

the required carbon skeleton. The reaction with hydrazine proceeds via a well-established

mechanism involving initial formation of a hydrazone at the ketone, followed by an

intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon,

leading to cyclization and aromatization.[12]

Experimental Protocol: β-Ketonitrile Condensation

Precursor Synthesis: Synthesize 3-(4-tert-butylphenyl)-3-oxopropanenitrile. This can be

achieved via a Claisen condensation between an ester of 4-tert-butylbenzoic acid (e.g.,

methyl 4-tert-butylbenzoate) and acetonitrile using a strong base like sodium ethoxide or

potassium tert-butoxide.[11][13]

Cyclocondensation: Dissolve the synthesized β-ketonitrile (1.0 eq) in a suitable solvent like

ethanol or isopropanol.[14]

Hydrazine Addition: Add hydrazine hydrate (1.1-1.5 eq) to the solution. The reaction can be

performed at room temperature or heated to reflux to increase the rate.[12]

Rationale: Hydrazine acts as the dinucleophile, providing the two nitrogen atoms for the

pyrazole ring. A slight excess ensures complete consumption of the limiting β-ketonitrile.

Reaction Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the

reaction mixture. The product may precipitate and can be collected by filtration. Alternatively,

the solvent can be removed under reduced pressure.
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Purification: The crude product is then purified, typically by recrystallization from a suitable

solvent (e.g., ethanol/water) or by column chromatography to yield pure 4-(4-tert-
Butylphenyl)-1H-pyrazol-3-amine.

Note: This route directly yields the 3-amino-5-(4-tert-butylphenyl) isomer. Careful analysis

is required to confirm the regiochemistry, although with unsubstituted hydrazine, a mixture

of tautomers and isomers is possible. The Suzuki route (Strategy A) provides

unambiguous regiochemical control.

Potential Applications in Drug Discovery
The 3-aminopyrazole scaffold is a well-validated pharmacophore in drug discovery, particularly

for the development of kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling, and

their dysregulation is a hallmark of many diseases, including cancer and inflammatory

disorders.[1]

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a close analog of the title compound's scaffold,

is found in several potent kinase inhibitors.[5] The amino group at C3 and the adjacent ring

nitrogen often form a bidentate hydrogen bond interaction with the "hinge" region of the kinase

ATP-binding pocket, a critical anchoring point for many inhibitors. The substituent at the C4

position, in this case, the 4-tert-butylphenyl group, projects out towards the solvent-exposed

region of the active site, where it can be modified to enhance potency and selectivity for a

specific kinase target.
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Compound Acquisition
4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine

Primary Screening:
Broad Kinase Panel (e.g., 100 kinases)

Identify 'Hits'?
(Significant % Inhibition)

Secondary Screening:
Dose-Response (IC₅₀ Determination)

on Hit Kinases

Yes

Stop or Re-evaluate

No
Cellular Assays:

Target Engagement (e.g., NanoBRET)
Cell Viability (e.g., MTT)

Potent & Cell-Active?

Lead Optimization:
Structure-Activity Relationship (SAR)

Synthesis of Analogs

Yes No

Advance to Further Studies
(ADME/Tox, In Vivo)

Click to download full resolution via product page

Figure 2: A logical workflow for evaluating the compound in a drug discovery context.
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Conclusion and Future Outlook
4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine is a molecule of significant interest, combining the

biologically validated 3-aminopyrazole core with a bulky hydrophobic moiety suitable for

probing protein active sites. Its synthesis is readily achievable through robust and scalable

methods like the Suzuki-Miyaura cross-coupling, which offers excellent regiochemical control.

The structural features of this compound make it an attractive starting point for fragment-based

or lead-generation campaigns in drug discovery, especially for targeting protein kinases. Future

work should focus on a broad biological screening to identify primary targets, followed by

structure-based design and optimization to develop analogs with enhanced potency, selectivity,

and drug-like properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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